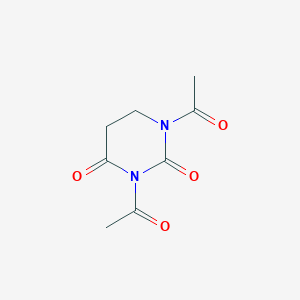
8-Fluorophenanthridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluorophenanthridin-6(5H)-one is a fluorinated derivative of phenanthridine, a significant fused nitrogen-heterocycle Phenanthridine derivatives are known for their presence in various bioactive alkaloids, pharmaceuticals, natural products, and functional material molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorophenanthridin-6(5H)-one can be achieved through several methods. One common approach involves the photocatalytic synthesis of phenanthridine derivatives from 2-isocyanobiphenyls via radical addition, cyclization, and aromatization. This method uses low-cost Rose Bengal as a catalyst and sustainable air as a terminal oxidant under metal-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluorophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of phenanthridinone derivatives.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of substituted phenanthridine derivatives with various functional groups.
Applications De Recherche Scientifique
8-Fluorophenanthridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of functional materials and as a precursor for the synthesis of other fluorinated compounds.
Mécanisme D'action
The mechanism of action of 8-Fluorophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Phenanthridine: The parent compound without the fluorine substitution.
6-Phosphorylated Phenanthridines: Derivatives with a phosphoryl group at the 6th position.
8-Fluorophenanthridin-6-amine: A related compound with an amine group at the 6th position.
Uniqueness: 8-Fluorophenanthridin-6(5H)-one is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated phenanthridine derivatives. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H8FNO |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
8-fluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8FNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |
Clé InChI |
PDAGRSGAEGPCGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate](/img/structure/B8394278.png)
![2-{[2-(1H-Imidazol-4-yl)ethyl]amino}-3,6-dimethylpyrazine](/img/structure/B8394288.png)
![[(Morpholine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B8394301.png)
![2-Methyl-2-(morpholin-4-yl)-1-{4-[(prop-2-en-1-yl)sulfanyl]phenyl}propan-1-one](/img/structure/B8394309.png)

![2-(6-Chloro-8-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-ethanol](/img/structure/B8394325.png)







